molecular formula C5H10O2S B2794820 4-Hydroxy-1lambda4-thian-1-one CAS No. 89211-29-0

4-Hydroxy-1lambda4-thian-1-one

Cat. No.: B2794820
CAS No.: 89211-29-0
M. Wt: 134.19
InChI Key: SCLZSKSUHKAOBE-UHFFFAOYSA-N
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Description

4-Hydroxy-1lambda4-thian-1-one, also known by its IUPAC name tetrahydro-2H-thiopyran-4-ol 1-oxide, is a sulfur-containing heterocyclic compound. It has the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . This compound is characterized by the presence of a thiopyran ring with a hydroxyl group and an oxide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Hydroxy-1lambda4-thian-1-one can be achieved through several synthetic routes. One common method involves the oxidation of tetrahydrothiopyran-4-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield, as well as to optimize reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-Hydroxy-1lambda4-thian-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydrothiopyran-4-ol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acid chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

4-Hydroxy-1lambda4-thian-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1lambda4-thian-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

4-Hydroxy-1lambda4-thian-1-one can be compared with other sulfur-containing heterocycles such as:

The uniqueness of this compound lies in its combination of a hydroxyl group and an oxide group on the thiopyran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxothian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c6-5-1-3-8(7)4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZSKSUHKAOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89211-29-0
Record name 4-hydroxy-1lambda4-thian-1-one
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